

# Spectroscopic Profile of Specioside B: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Specioside B*

Cat. No.: *B15594622*

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An In-depth Analysis of the NMR, MS, and IR Data of a Promising Iridoid Glycoside

**Specioside B**, an iridoid glycoside, has garnered significant interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of its spectroscopic data, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry and drug development.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **Specioside B** provide detailed insights into its carbon-hydrogen framework.

### $^1\text{H}$ and $^{13}\text{C}$ NMR Spectral Data

The following tables summarize the  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shift assignments for **Specioside B**, recorded in deuterated methanol ( $\text{CD}_3\text{OD}$ ) at 500 MHz and 125 MHz, respectively.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Specioside B** (500 MHz,  $\text{CD}_3\text{OD}$ )

Position	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
1	5.88	d	6.5
3	7.55	s	
4	6.40	d	6.0
5	4.95	d	6.0
6	4.15	m	
7	2.90	m	
8	2.15	m	
9	2.65	m	
10	1.12	d	7.0
1'	4.68	d	7.8
2'	3.45	t	8.5
3'	3.52	t	9.0
4'	3.40	t	9.0
5'	3.48	m	
6'a	3.90	dd	12.0, 2.0
6'b	3.72	dd	12.0, 5.5
2''	6.35	d	16.0
3''	7.62	d	16.0
5'', 9''	7.45	d	8.5
6'', 8''	6.82	d	8.5

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **Specioside B** (125 MHz,  $\text{CD}_3\text{OD}$ )

Position	Chemical Shift ( $\delta$ , ppm)
1	94.5
3	152.8
4	111.2
5	70.1
6	78.9
7	40.5
8	46.2
9	43.1
10	14.2
1'	100.1
2'	74.8
3'	78.0
4'	71.7
5'	78.2
6'	62.9
1''	168.5
2''	116.8
3''	146.9
4''	127.2
5'', 9''	131.2
6'', 8''	116.9
7''	161.4

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

## High-Resolution Mass Spectrometry (HRMS) Data

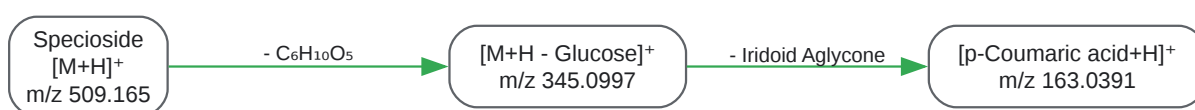
The HRMS data for **Specioside B** is as follows:

Table 3: Mass Spectrometry Data for **Specioside B**

Ion	m/z [M+H] <sup>+</sup>	m/z [M+Na] <sup>+</sup>
Calculated	509.1657	531.1476
Observed	509.165	531.147

## Tandem Mass Spectrometry (MS/MS) Fragmentation

Tandem mass spectrometry (MS/MS) analysis of the protonated molecule [M+H]<sup>+</sup> of **Specioside B** reveals characteristic fragmentation patterns. The major fragment ions observed are at m/z 345.0997 and m/z 163.0391.<sup>[1]</sup> These fragments correspond to the neutral loss of the glucose moiety and the subsequent cleavage of the p-coumaroyl group, respectively.



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**Caption:** Proposed fragmentation pathway of **Specioside B** in MS/MS.

## Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum provides a fingerprint of the functional groups present in the molecule.

## Characteristic IR Absorption Bands

The IR spectrum of **Specioside B** exhibits characteristic absorption bands indicative of its functional groups.

Table 4: Infrared (IR) Spectroscopic Data for **Specioside B**

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
~3400 (broad)	O-H stretching (hydroxyl groups)
~1700 (strong)	C=O stretching (ester carbonyl)
~1630	C=C stretching (alkene and aromatic ring)
~1605, ~1515	C=C stretching (aromatic ring)
~1160	C-O stretching (ester)
~1075	C-O stretching (glycosidic linkage)

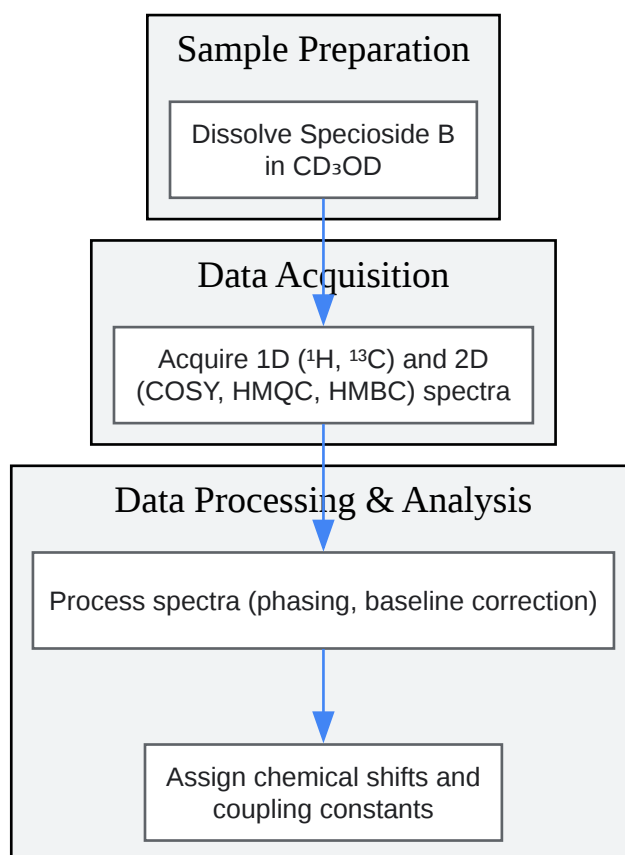
## Experimental Protocols

The following sections detail the methodologies employed for the spectroscopic analysis of **Specioside B**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: <sup>1</sup>H and <sup>13</sup>C NMR spectra were acquired on a Bruker DRX500 spectrometer. [\[2\]](#)
- Sample Preparation: The isolated **Specioside B** was dissolved in deuterated methanol (CD<sub>3</sub>OD).
- Data Acquisition:
  - <sup>1</sup>H NMR spectra were recorded at a frequency of 500 MHz.[\[2\]](#)
  - <sup>13</sup>C NMR spectra were recorded at a frequency of 125 MHz.[\[2\]](#)

- Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to the solvent signal as an internal standard.
- In addition to standard 1D spectra, 2D NMR experiments such as COSY, HMQC, and HMBC were performed to aid in the complete structural assignment.[2]



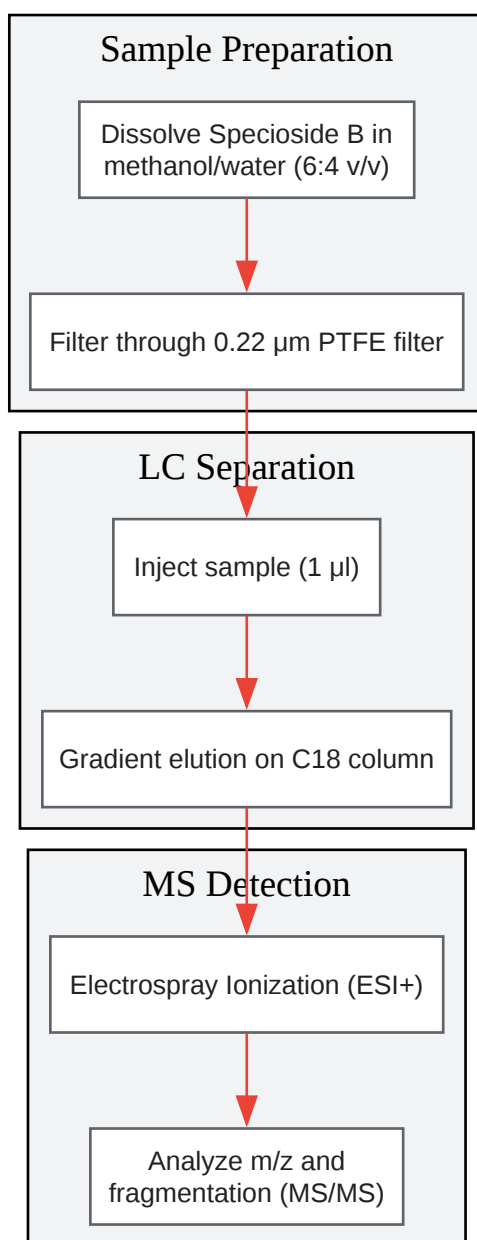
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**Caption:** General workflow for NMR analysis of **Specioside B**.

## Mass Spectrometry (MS)

- Instrumentation: LC-DAD-MS/MS analysis was performed on a UFLC Shimadzu Prominence system coupled to a DAD and a MicrOTOF mass spectrometer.[2]
- Chromatography:
  - Column: Kinetex C18 column (2.6  $\mu$ m, 100  $\times$  3.01 mm, Phenomenex).[2]

- Mobile Phase: A gradient of acetonitrile (solvent B) and water with 0.1% formic acid (solvent A) was used.[\[2\]](#)
- Flow Rate: 0.3 ml/min.[\[2\]](#)
- Oven Temperature: 50 °C.[\[2\]](#)
- Mass Spectrometry:
  - Ionization: Electrospray ionization (ESI) in positive ion mode.
  - Capillary Voltage: 3.5 kV.[\[2\]](#)
  - Nebulizer Gas (Nitrogen): 4 Bar.[\[2\]](#)
  - Dry Gas (Nitrogen): 9 l/min.[\[2\]](#)
  - Analysis: Full scan and tandem MS (MS/MS) were performed to determine the molecular weight and fragmentation pattern.



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**Caption:** Workflow for LC-MS/MS analysis of **Specioside B**.

## Infrared (IR) Spectroscopy

- Instrumentation: IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrophotometer.



- **Sample Preparation:** The solid sample of **Specioside B** is mixed with potassium bromide (KBr) powder and pressed into a thin pellet.
- **Data Acquisition:** The spectrum is recorded over the mid-infrared range (typically 4000-400  $\text{cm}^{-1}$ ). The resulting spectrum is a plot of percent transmittance versus wavenumber ( $\text{cm}^{-1}$ ).

This comprehensive spectroscopic data and the accompanying experimental protocols provide a solid foundation for the identification, characterization, and further investigation of **Specioside B** in various research and development endeavors.

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## References

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